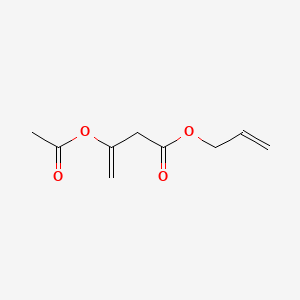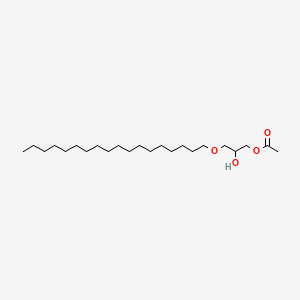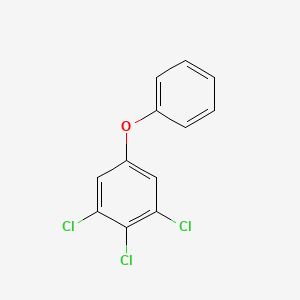
Triacetoxyoctylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Triacetoxyoctylstannane can be synthesized through the reaction of octyltin trichloride with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetoxy groups. The general reaction scheme is as follows:
Octyltin trichloride+3Acetic anhydride→this compound+3Hydrochloric acid
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
Triacetoxyoctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to octyltin trichloride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can replace the acetoxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
Triacetoxyoctylstannane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of polymers, coatings, and other materials due to its ability to enhance stability and performance.
作用機序
The mechanism by which triacetoxyoctylstannane exerts its effects involves the interaction of the tin center with various molecular targets. The acetoxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and pathways, making the compound of interest for therapeutic applications.
類似化合物との比較
Similar Compounds
Triacetoxybutylstannane: Similar structure but with a butyl chain instead of an octyl chain.
Triacetoxyphenylstannane: Contains a phenyl group instead of an alkyl chain.
Triacetoxyethylstannane: Features an ethyl chain.
Uniqueness
Triacetoxyoctylstannane is unique due to its longer octyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the production of hydrophobic materials and coatings.
特性
CAS番号 |
77928-59-7 |
|---|---|
分子式 |
C14H26O6Sn |
分子量 |
409.06 g/mol |
IUPAC名 |
[diacetyloxy(octyl)stannyl] acetate |
InChI |
InChI=1S/C8H17.3C2H4O2.Sn/c1-3-5-7-8-6-4-2;3*1-2(3)4;/h1,3-8H2,2H3;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChIキー |
PXECHWMUNJDBTP-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCC[Sn](OC(=O)C)(OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
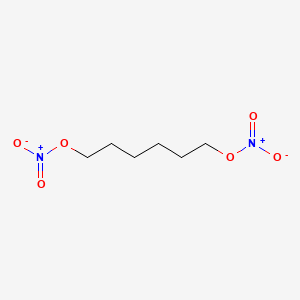
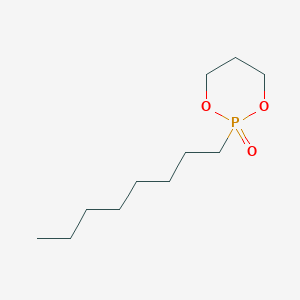
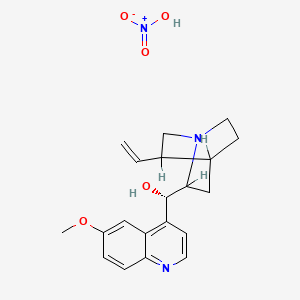
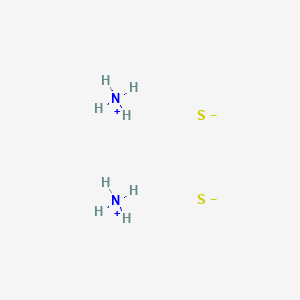
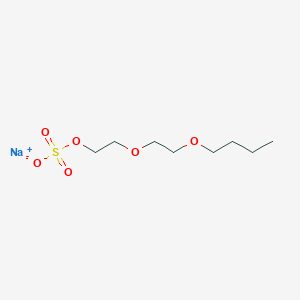

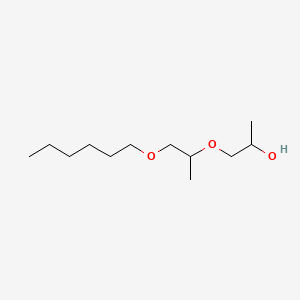
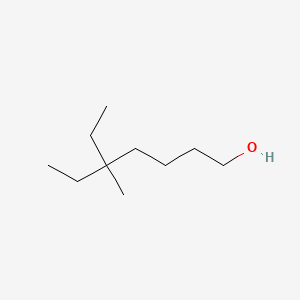
![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
